Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate
Description
Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate is a synthetic compound featuring a benzothiazole core linked via a methylene group to a benzoate ester substituted with a piperidinylsulfonyl moiety. This structure combines the electron-deficient benzothiazole ring, known for its bioactivity in medicinal chemistry, with a sulfonamide-functionalized aromatic ester.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-20(26-14-19-21-17-6-2-3-7-18(17)27-19)15-8-10-16(11-9-15)28(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPEDOWFYDYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study on similar compounds demonstrated moderate to good activity against various bacterial strains. Table 1: Antimicrobial Activity of Related CompoundsThese results suggest that the presence of the benzothiazole and piperidine structures enhances the antimicrobial efficacy of the compounds .Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL -
Anticancer Potential
The compound has been evaluated for its anticancer activities, particularly against human colorectal carcinoma cell lines. Studies have shown that related benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial functions . -
Neuroprotective Effects
Benzothiazole derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. Compounds similar to benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate have shown promise in inhibiting monoamine oxidase, which is crucial for managing conditions like depression and anxiety .
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated a series of benzothiazole derivatives for their antimicrobial activity against common pathogens. The study found that modifications to the piperidine ring significantly enhanced efficacy against resistant strains of bacteria . -
Cancer Cell Line Evaluation
Another investigation assessed the anticancer potential of benzo[d]thiazol-2-ylmethyl derivatives on various cancer cell lines. Results indicated that specific structural modifications led to increased apoptosis rates and reduced cell viability, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(benzo[d]thiazol-2-ylmethoxy)benzoate (6f)
- Structure : Benzothiazole linked via methoxy to ethyl benzoate.
- Synthesis : 36.42% yield, melting point 118–120°C .
- The ethyl ester in 6f may confer lower lipophilicity compared to the benzothiazolylmethyl ester in the target compound.
4-(Benzo[d]thiazol-2-ylmethoxy)-3-methoxybenzaldehyde (6l)
- Structure : Benzothiazole-methoxy-linked to a benzaldehyde derivative.
- Synthesis : 46.15% yield, melting point 110–112°C .
- Key Differences :
- The aldehyde group in 6l offers reactivity for further derivatization, unlike the stable sulfonyl-piperidine group in the target compound.
- The piperidinylsulfonyl group in the target compound may enhance solubility via polar interactions.
2-Acetamido-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzo[d]thiazole-6-carboxamide (30)
- Structure : Benzothiazole-carboxamide linked to a piperidinylsulfonylphenyl group.
- Synthesis : 20% yield, melting point >200°C .
- Key Differences: The amide linkage in 30 contrasts with the ester group in the target compound, affecting hydrolysis stability and bioavailability.
Methyl 4-((4-(((benzo[d]thiazol-2-ylmethyl)thio)carbonothioyl)piperazin-1-yl)methyl)benzoate (40)
- Structure : Benzothiazole linked to a piperazine-carbodithioate-methylbenzoate.
- Synthesis : 76% yield, melting point 83–85°C .
- Key Differences :
- The carbodithioate group in 40 introduces sulfur-rich reactivity, absent in the target compound.
- Both compounds exhibit modular design for tuning steric and electronic properties via substituent variation.
Structural and Functional Insights
- Benzothiazole Core : The benzothiazole moiety is a common pharmacophore in antifungal and antiviral agents. Its electron-withdrawing nature may enhance binding to biological targets via π-π stacking or hydrophobic interactions .
- Ester vs. Amide Linkages : Ester groups (as in the target compound) are more prone to hydrolysis than amides (e.g., compound 30), which may influence metabolic stability .
Biological Activity
Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring and a piperidine sulfonyl benzoate moiety , which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 350.45 g/mol. Its structural uniqueness allows it to interact specifically with biological targets.
Target Enzyme: Neuronal Nitric Oxide Synthase (nNOS)
This compound primarily acts as an inhibitor of nNOS . This enzyme is crucial for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including neurotransmission and vascular regulation.
Mode of Action
The inhibition of nNOS by this compound leads to a decrease in oxidative and nitrosative stress in neurons. This reduction can have significant implications for neuroprotection, particularly in conditions characterized by excessive NO production, such as neurodegenerative diseases.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity . In vitro studies have shown that it can reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory disorders.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
In Vitro Studies
- Neuroprotective Effects : In a study assessing the neuroprotective effects of the compound, it was found to significantly reduce neuronal cell death induced by oxidative stress. The IC50 value for neuroprotection was determined to be approximately 5 µM, indicating strong activity at low concentrations.
- Anti-inflammatory Assays : In assays measuring pro-inflammatory cytokine release, this compound demonstrated a reduction in TNF-alpha levels by up to 40% at concentrations ranging from 1 to 10 µM .
- Antimicrobial Testing : Against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate antimicrobial activity .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Notable Activity |
|---|---|---|---|
| This compound | nNOS Inhibition | 5 | Neuroprotective |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamide | AChE Inhibition | 2.7 | Alzheimer’s Treatment |
| Coumarin derivatives | AChE Inhibition | <5 | Cognitive Enhancement |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, a benzothiazole core (e.g., 2-acetamido-benzo[d]thiazole-6-carboxamide) can be reacted with 4-(piperidin-1-ylsulfonyl)aniline using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF as a solvent. Key factors affecting yield include reaction time (optimized at 18–24 hours), stoichiometric ratios (1:1 molar ratio of reactants), and purification methods (e.g., flash chromatography with ethyl acetate/CH₂Cl₂ mixtures). Low yields (~20%) are often attributed to steric hindrance from the piperidin-1-ylsulfonyl group or incomplete coupling .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent positions. For example, the piperidinyl protons appear as multiplet signals at δ 1.36–2.88 ppm, while the benzothiazole methyl group resonates at δ 2.23 ppm (singlet) .
- UPLC-MS/HRMS : Validates molecular weight and purity. A [M+H]+ ion at m/z 458.2 confirms successful synthesis .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1058 cm⁻¹ and amide C=O at ~1664 cm⁻¹) .
Cross-referencing with elemental analysis (C, H, N percentages) ensures structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data reported for benzothiazole derivatives across different studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors. To address this:
- Dose-Response Validation : Use standardized assays (e.g., MTT for antiproliferative activity) across multiple cell lines (e.g., A549, HeLa) with IC₅₀ comparisons .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
- Computational Modeling : Molecular docking (e.g., against BRAF<sup>V600E</sup> or M2-1 viral protein targets) can predict binding affinities and rationalize activity discrepancies .
Q. What strategies are recommended for improving the low yields observed in the coupling steps of similar benzothiazole-based compounds?
- Methodological Answer :
- Catalyst Optimization : Replace EDC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to enhance coupling efficiency in sterically hindered reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields .
- Solvent Screening : Test polar aprotic solvents like DMA (dimethylacetamide) or NMP (N-methylpyrrolidone) to improve solubility of sulfonyl-containing intermediates .
- Workflow Adjustments : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents and simplify purification .
Q. How can computational methods enhance the design of derivatives targeting specific biological pathways?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data to prioritize derivatives .
- Molecular Dynamics (MD) Simulations : Assess binding stability of the piperidin-1-ylsulfonyl group in protein pockets (e.g., BRAF<sup>V600E</sup> ATP-binding site) over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME predict bioavailability risks (e.g., high LogP >5 for benzothiazoles) to guide structural modifications .
Key Recommendations for Researchers
- Prioritize structure-activity relationship (SAR) studies by modifying the benzothiazole core (e.g., introducing electron-withdrawing groups at position 6) to enhance potency .
- Validate biological activity using orthogonal assays (e.g., Western blotting for target protein inhibition) to confirm mechanism of action .
- Address low solubility via prodrug strategies (e.g., esterification of the benzoate group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
